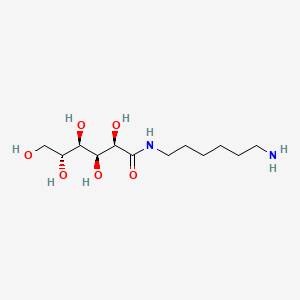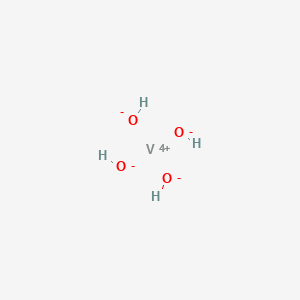
Vanadium tetrahydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanadium tetrahydroxide is a chemical compound composed of vanadium and hydroxide ions Vanadium is a transition metal known for its multiple oxidation states and vibrant colors in solution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vanadium tetrahydroxide can be synthesized through the hydrolysis of vanadium compounds such as vanadium pentoxide (V2O5). The reaction typically involves dissolving vanadium pentoxide in water, followed by the addition of a base like sodium hydroxide (NaOH) to precipitate this compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of vanadium-bearing ores. The ores are processed to extract vanadium, which is then converted into vanadium pentoxide. The pentoxide is subsequently hydrolyzed under controlled conditions to produce this compound. This method ensures a high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Vanadium tetrahydroxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds such as vanadium pentoxide.
Reduction: It can be reduced to lower oxidation state compounds, such as vanadium dioxide.
Substitution: The hydroxide ions in this compound can be substituted with other ligands, leading to the formation of different vanadium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or zinc can be used.
Substitution: Ligands like ammonia or phosphates can be introduced under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Vanadium pentoxide (V2O5)
Reduction: Vanadium dioxide (VO2)
Substitution: Various vanadium complexes depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Vanadium tetrahydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation-reduction processes.
Biology: Vanadium compounds, including this compound, are studied for their potential biological activities, such as enzyme inhibition and insulin-mimetic properties.
Medicine: Research is ongoing to explore the therapeutic potential of vanadium compounds in treating diseases like diabetes and cancer.
Industry: this compound is used in the production of vanadium-based catalysts and in the manufacturing of advanced materials.
Wirkmechanismus
The mechanism of action of vanadium tetrahydroxide involves its ability to interact with various molecular targets and pathways. In biological systems, it can inhibit enzymes such as protein tyrosine phosphatases, which play a role in regulating insulin signaling pathways. This inhibition can enhance insulin sensitivity and glucose uptake, making vanadium compounds potential therapeutic agents for diabetes. Additionally, this compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Vanadium tetrahydroxide can be compared with other vanadium compounds such as vanadium pentoxide (V2O5) and vanadium dioxide (VO2). While all these compounds contain vanadium, they differ in their oxidation states and chemical properties. This compound is unique due to its specific hydroxide ligands, which influence its reactivity and applications. Similar compounds include:
Vanadium pentoxide (V2O5): Used as a catalyst and in the production of vanadium alloys.
Vanadium dioxide (VO2): Known for its thermochromic properties and applications in smart windows and sensors.
Eigenschaften
CAS-Nummer |
27318-03-2 |
|---|---|
Molekularformel |
H4O4V |
Molekulargewicht |
118.971 g/mol |
IUPAC-Name |
vanadium(4+);tetrahydroxide |
InChI |
InChI=1S/4H2O.V/h4*1H2;/q;;;;+4/p-4 |
InChI-Schlüssel |
JUWHRJSDVJDFJG-UHFFFAOYSA-J |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[V+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



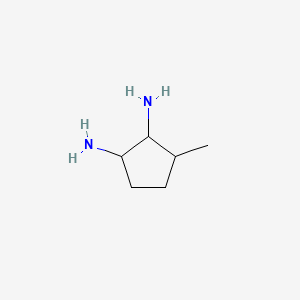
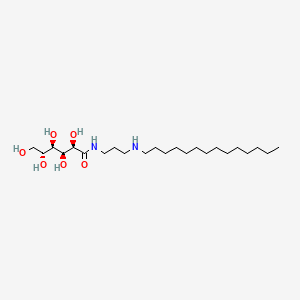

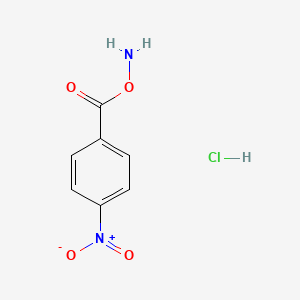
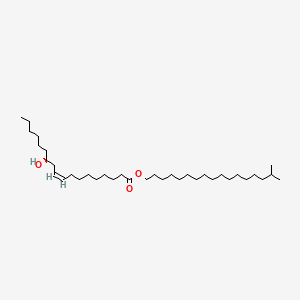

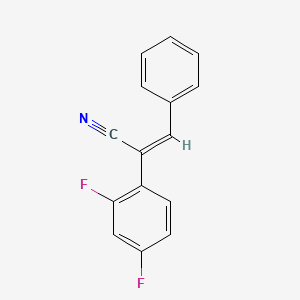

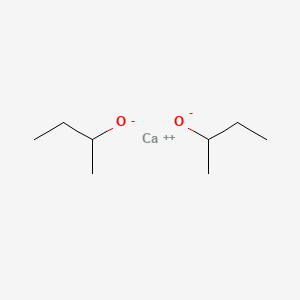
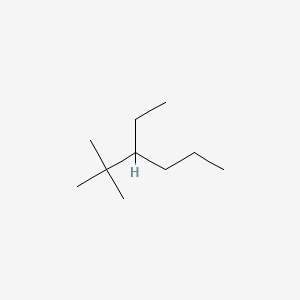
![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
